molecular formula C25H34O14 B1221249 7-Epiloganin tetraacetate

7-Epiloganin tetraacetate

Cat. No. B1221249
M. Wt: 558.5 g/mol
InChI Key: WZCFCKSAJWMDCC-QXKHIQGTSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Epiloganin tetraacetate is a terpene glycoside.

Scientific Research Applications

Antiproliferative Effects in Human Prostatic Epithelial Cells

A study conducted by Vitalone et al. (2003) explored the antiproliferative effects of Epilobium species, which contain compounds like 7-Epiloganin tetraacetate, on human prostatic epithelial cells. The research demonstrated that extracts from Epilobium inhibited DNA synthesis in these cells by affecting the progression of the cell cycle from the G0/G1 phase. This suggests a potential application of 7-Epiloganin tetraacetate in the treatment of benign prostatic hyperplasia (Vitalone et al., 2003).

Inhibition of Glioma Cell Proliferation

Dietzmann et al. (2003) investigated the effects of epothilones, a class of cytotoxic drugs to which 7-Epiloganin tetraacetate is related, on glioma cells. The study found that these compounds led to a significant decrease in viable glioma cell numbers and affected the microtubule and actin cytoskeleton of these cells. This indicates potential applications of 7-Epiloganin tetraacetate in the treatment of glioma (Dietzmann et al., 2003).

Anti-inflammatory Properties

Lee et al. (2014) isolated compounds from Castilleja rubra, including 8-Epiloganin, and studied their anti-inflammatory effects. The metabolites suppressed the production of pro-inflammatory mediators in macrophage cell lines. Though the study focused on 8-Epiloganin, its close relation to 7-Epiloganin tetraacetate suggests potential anti-inflammatory applications (Lee et al., 2014).

Schistosomicidal Activity

Castro et al. (2018) explored the in vivo schistosomicidal activity of 7-epiclusianone, a substance closely related to 7-Epiloganin tetraacetate, in mice infected with Schistosoma mansoni. The results showed a significant reduction in worm burden, suggesting potential applications in treating parasitic infections (Castro et al., 2018).

Antitumor Agent Development

Rivkin et al. (2004) provided insights into the discovery of (E)-9,10-dehydro derivatives of epothilones, including studies on 7-Epiloganin tetraacetate. These compounds were found to have promising antitumor properties, suggesting their potential use as anticancer drug candidates (Rivkin et al., 2004).

properties

Product Name

7-Epiloganin tetraacetate

Molecular Formula

C25H34O14

Molecular Weight

558.5 g/mol

IUPAC Name

methyl (1S,4aS,6R,7R,7aS)-6-hydroxy-7-methyl-1-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate

InChI

InChI=1S/C25H34O14/c1-10-17(30)7-15-16(23(31)32-6)8-34-24(19(10)15)39-25-22(37-14(5)29)21(36-13(4)28)20(35-12(3)27)18(38-25)9-33-11(2)26/h8,10,15,17-22,24-25,30H,7,9H2,1-6H3/t10-,15+,17+,18+,19+,20+,21-,22+,24-,25-/m0/s1

InChI Key

WZCFCKSAJWMDCC-QXKHIQGTSA-N

Isomeric SMILES

C[C@H]1[C@@H](C[C@H]2[C@@H]1[C@@H](OC=C2C(=O)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)O

Canonical SMILES

CC1C(CC2C1C(OC=C2C(=O)OC)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Epiloganin tetraacetate
Reactant of Route 2
Reactant of Route 2
7-Epiloganin tetraacetate
Reactant of Route 3
Reactant of Route 3
7-Epiloganin tetraacetate
Reactant of Route 4
Reactant of Route 4
7-Epiloganin tetraacetate
Reactant of Route 5
7-Epiloganin tetraacetate
Reactant of Route 6
Reactant of Route 6
7-Epiloganin tetraacetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.